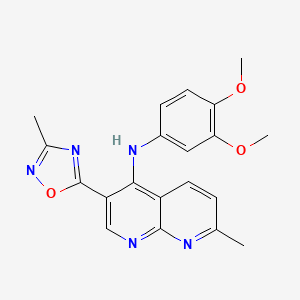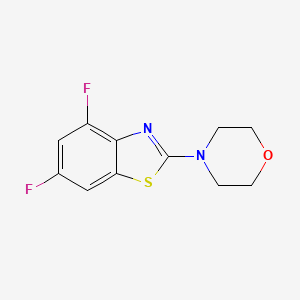
4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine
Overview
Description
4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine is a chemical compound that has garnered significant attention in scientific research due to its unique properties, such as fluorescence and potential anti-cancer activity. This compound is known for its ability to bind to RNA aptamers, which are short RNA sequences that can specifically bind to target molecules. Its molecular formula is C11H10F2N2OS, and it has a molecular weight of 256.27 g/mol.
Preparation Methods
The synthesis of 4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine involves a multistep reaction starting from commercially available 2-aminobenzothiazole. The key step is the condensation of 2-aminobenzothiazole and 4,6-difluoro-2-(morpholino)phenol in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound. The purity and identity of the compound can be confirmed by various analytical methods, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Chemical Reactions Analysis
4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent dye in various chemical assays and experiments.
Biology: The compound is employed in bioimaging techniques due to its fluorescence properties.
Medicine: Research has shown potential anti-cancer activity, making it a candidate for further investigation in cancer treatment.
Industry: It is used in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine involves its ability to bind to RNA aptamers. This binding allows the compound to specifically target and interact with certain molecules, leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but its fluorescence properties make it a valuable tool in studying these interactions.
Comparison with Similar Compounds
4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine is unique due to its specific structure and properties. Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its fluorescence properties and used in similar applications.
4,6-Difluoro-2-aminobenzothiazole: Another derivative with potential biological activity.
Benzothiazole: The parent compound, which is used in various industrial and research applications. The uniqueness of this compound lies in its specific binding to RNA aptamers and its potential anti-cancer activity.
Properties
IUPAC Name |
4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c12-7-5-8(13)10-9(6-7)17-11(14-10)15-1-3-16-4-2-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOMKBVTTUVWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3S2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


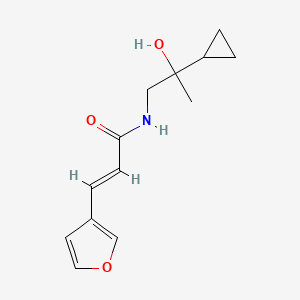
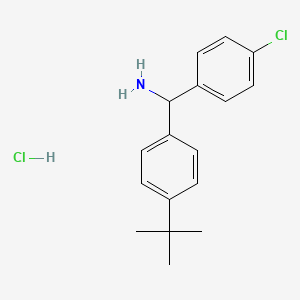
![N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2417123.png)
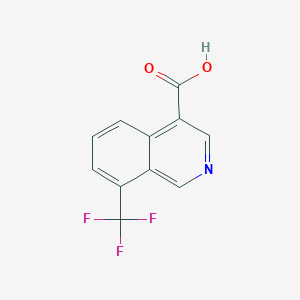


![(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2417134.png)
![1-(2,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2417135.png)
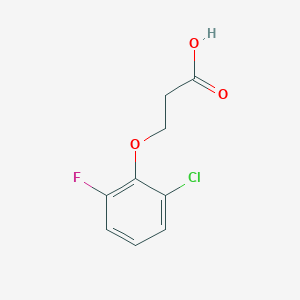
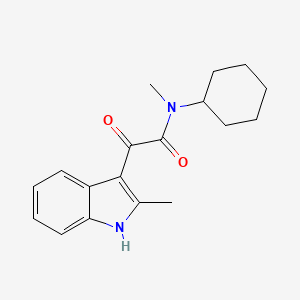
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2417138.png)
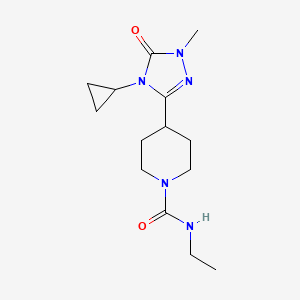
![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)
